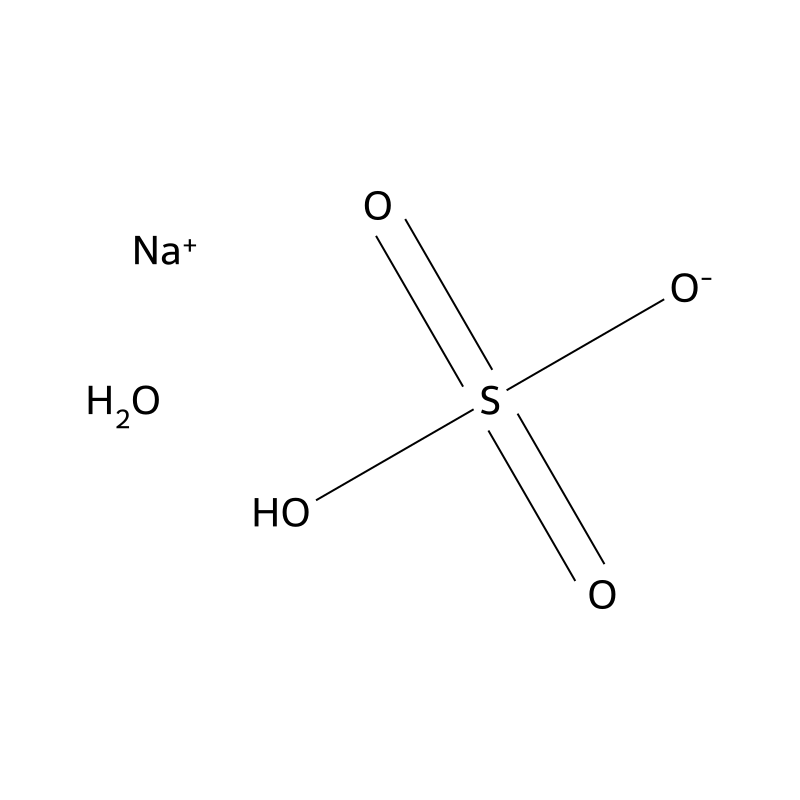

Sodium bisulfate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Applications in Analytical Chemistry

pH control

Sodium bisulfate monohydrate is used as a buffering agent in analytical chemistry due to its ability to maintain a stable acidic pH range. It can be used to prepare solutions with a pH between 1 and 4. Source: American Elements:

Precipitation reactions

It can be employed to induce precipitation of certain metal ions by forming insoluble sulfate salts. For instance, it is used to precipitate barium sulfate (BaSO4) for quantitative analysis of barium. Source: Sigma-Aldrich:

Applications in Chemical Synthesis

Acidification agent

Sodium bisulfate monohydrate can act as a mild acidifying agent in various chemical reactions. It's used to initiate reactions that require acidic conditions without the harshness of stronger mineral acids. Source: American Elements:

Dehydrating agent

In specific instances, it can function as a dehydrating agent by absorbing water molecules from a reaction mixture. This property is helpful in reactions requiring a dry environment. Source: Sigma-Aldrich:

Other Research Applications

Sodium bisulfate monohydrate, also known as sodium hydrogen sulfate monohydrate, is a chemical compound with the formula NaHSO₄·H₂O. It is a white crystalline solid that is highly soluble in water, exhibiting acidic properties. This compound is derived from the partial neutralization of sulfuric acid by sodium hydroxide or sodium chloride, resulting in the formation of the bisulfate anion. Sodium bisulfate monohydrate has a molar mass of approximately 138.08 g/mol and is hygroscopic, meaning it can absorb moisture from the environment .

This reaction highlights the compound's ability to undergo transformations under varying thermal conditions .

The primary method for synthesizing sodium bisulfate monohydrate is through the Mannheim process, which involves reacting sodium chloride with sulfuric acid:

This reaction is highly exothermic and results in the production of hydrogen chloride gas as a byproduct. The liquid sodium bisulfate produced is then cooled and crystallized into solid beads .

Sodium bisulfate monohydrate has diverse applications across various industries:

- pH Regulation: It is commonly used to lower pH levels in swimming pools and water treatment facilities.

- Cleaning Agents: Used in metal finishing and cleaning products due to its acidic properties.

- Food Industry: Acts as a food additive and preservative.

- Agriculture: Utilized as a feed additive and for controlling microbial populations in animal feed.

- Chemical Manufacturing: Serves as a reagent in various chemical syntheses .

Studies on the interactions of sodium bisulfate monohydrate with other compounds reveal its reactivity with strong bases and oxidizing agents. Its acidic nature allows it to participate in neutralization reactions, making it useful in various applications where pH control is critical. Additionally, its role as a catalyst in certain

Sodium bisulfate monohydrate shares similarities with other sulfate compounds but exhibits unique properties due to its specific structure and behavior. Below are some comparable compounds:

| Compound | Formula | Unique Properties |

|---|---|---|

| Sodium sulfate | Na₂SO₄ | Neutral salt; less acidic than sodium bisulfate |

| Potassium bisulfate | KHSO₄ | Similar acidic properties; potassium salt variant |

| Ammonium bisulfate | (NH₄)HSO₄ | Soluble in water; used as a fertilizer |

| Calcium bisulfate | Ca(HSO₄)₂ | Less soluble; used in construction materials |

Sodium bisulfate monohydrate's unique position as an acidic salt allows it to effectively lower pH without imparting undesirable flavors or odors, distinguishing it from other salts .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H318 (99.52%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern